molecular formula C4H4BrN3O2 B108484 5-Bromo-2-methyl-4-nitro-1H-imidazole CAS No. 18874-52-7

5-Bromo-2-methyl-4-nitro-1H-imidazole

Cat. No.: B108484
CAS No.: 18874-52-7
M. Wt: 206 g/mol
InChI Key: YOJYWZSEUWUYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methyl-4-nitro-1H-imidazole is a heterocyclic compound with the molecular formula C4H4BrN3O2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-methyl-4-nitro-1H-imidazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The interactions of this compound with these biomolecules are often characterized by binding to active sites, leading to changes in enzyme activity and subsequent biochemical effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, this compound has been found to impact metabolic pathways, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes in the target molecules, thereby altering their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biochemical activity. Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, which may differ from its short-term effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of normal cellular processes, and potential damage to tissues and organs. It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing the adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the metabolic flux and levels of metabolites within cells. The compound can modulate the activity of key enzymes in these pathways, leading to changes in the overall metabolic profile of the cell. Understanding these interactions is crucial for elucidating the biochemical role of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments. These interactions can influence the localization and concentration of this compound within cells, thereby affecting its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the interactions of this compound with other biomolecules and its overall biochemical activity. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-4-nitro-1H-imidazole typically involves the bromination of 2-methyl-4-nitroimidazole. The process begins with the nitration of imidazole to form 4-nitroimidazole, followed by methylation to yield 2-methyl-4-nitroimidazole. Bromination is then carried out using bromine or a brominating agent under controlled conditions to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically produced in solid form and stored under inert conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromo-2-methyl-4-nitro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

  • 2-Bromo-4-nitroimidazole
  • 5-Bromo-1-methyl-4-nitroimidazole
  • 2-Methyl-4-nitroimidazole

Comparison: 5-Bromo-2-methyl-4-nitro-1H-imidazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

4-bromo-2-methyl-5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c1-2-6-3(5)4(7-2)8(9)10/h1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJYWZSEUWUYAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172244
Record name 4-Bromo-2-methyl-5-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18874-52-7
Record name NSC 226188
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018874527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18874-52-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromo-2-methyl-5-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methyl-4-nitro-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methyl-4-nitro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-methyl-4-nitro-1H-imidazole
Reactant of Route 3
5-Bromo-2-methyl-4-nitro-1H-imidazole
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-methyl-4-nitro-1H-imidazole
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-methyl-4-nitro-1H-imidazole
Reactant of Route 6
5-Bromo-2-methyl-4-nitro-1H-imidazole
Customer
Q & A

Q1: What are the key intermolecular interactions observed in the crystal structure of 5-Bromo-2-methyl-4-nitro-1H-imidazole?

A1: The primary packing motif in this compound (I) is characterized by infinite chains formed through N-H...N hydrogen bonding []. These chains are further connected into a two-dimensional grid via strong C-Br...O halogen bonds []. This intricate network of interactions contributes significantly to the overall stability and packing arrangement within the crystal lattice.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.